6-(Azepan-1-yl)-5-nitropyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(azepan-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c11-9-8(15(16)17)10(13-7-12-9)14-5-3-1-2-4-6-14/h7H,1-6H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWSBVOTVQDIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Azepan 1 Yl 5 Nitropyrimidin 4 Amine and Analogous Structures
Precursor Synthesis and Functionalization Pathways
The foundation of the synthesis lies in the preparation of a correctly substituted pyrimidine (B1678525) ring. This initial phase is critical as it establishes the framework onto which the nitro group and the azepanyl moiety will be added.
The synthesis typically commences with a di-halogenated pyrimidine, which serves as a versatile starting point. 4,6-dichloropyrimidine is a common and commercially available precursor that allows for sequential, regioselective substitution of the chlorine atoms. google.com The two chlorine atoms exhibit different reactivity, or their reactivity can be modulated by the introduction of other substituents, enabling a controlled, stepwise functionalization.
One common strategy involves the initial selective reaction at one of the chlorinated positions. For instance, the synthesis of 2,4-diamino-6-chloropyrimidine can be achieved by modifying chloropyrimidine derivatives through the addition of amino groups. sarchemlabs.com This highlights the principle of using halogenated pyrimidines as scaffolds where halogens act as leaving groups for subsequent nucleophilic substitution reactions. The presence of two halogen atoms allows for a two-stage substitution process, essential for creating asymmetrically substituted pyrimidines like the target compound.
| Precursor | Synthetic Utility |
| 4,6-Dichloropyrimidine | Versatile starting material for sequential nucleophilic aromatic substitution. |
| 2,4-Diamino-6-chloropyrimidine | Intermediate used in the synthesis of various biologically active compounds. sarchemlabs.com |
| 4-Amino-6-chloropyrimidine | A key intermediate formed by the mono-amination of 4,6-dichloropyrimidine. google.comnih.gov |
The introduction of a nitro group (-NO2) at the 5-position of the pyrimidine ring is a crucial step. This group is a strong electron-withdrawing group, which serves to activate the ring for the subsequent nucleophilic aromatic substitution reaction needed to introduce the azepanyl group. wikipedia.orgyoutube.com
The nitration is typically achieved using nitrating agents, with a mixture of nitric acid and sulfuric acid being a common choice. nih.gov The reaction conditions must be carefully controlled to ensure selective nitration at the C-5 position and to avoid unwanted side reactions or degradation of the pyrimidine ring. The synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine is a documented example of this process, where a di-halogenated aminopyrimidine is nitrated to produce a key intermediate for further functionalization. researchgate.net The presence of an amino group at the 4-position directs the nitration to the adjacent 5-position. The resulting compound, 6-chloro-5-nitropyrimidin-4-amine, is a pivotal intermediate in the synthesis of the final product. guidechem.com
| Nitrating Agent | Conditions | Outcome |
| Nitric Acid / Sulfuric Acid | Controlled temperature | Selective nitration at the C-5 position of the pyrimidine ring. nih.gov |
| Nitric Acid | Varying concentrations can lead to different products. rsc.org | Formation of nitramine derivatives or nitrate salts. rsc.org |
Installation of the Azepan-1-yl Moiety
With the activated 6-chloro-5-nitropyrimidin-4-amine intermediate in hand, the next stage is the introduction of the seven-membered azepane ring. This is accomplished through a nucleophilic aromatic substitution reaction.
The introduction of the azepane group occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org In this reaction, the nitrogen atom of the azepane ring acts as a nucleophile, attacking the electron-deficient carbon atom at the 6-position of the pyrimidine ring, which bears the chlorine atom.
The reaction proceeds through a two-step addition-elimination mechanism:
Addition: The nucleophilic azepane attacks the C-6 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized and stabilized by the strongly electron-withdrawing nitro group at the 5-position. wikipedia.orgyoutube.com
Elimination: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion, yielding the final substituted product.
The presence of the nitro group ortho to the leaving group is critical for the stabilization of the Meisenheimer intermediate, thereby facilitating the reaction. wikipedia.org This mechanism is common for introducing amines onto activated heterocyclic systems like nitropyrimidines.
The efficiency and yield of the SNAr reaction are highly dependent on the reaction conditions.
Solvent Effects: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents, such as N-methylpyrrolidone (NMP), are often used as they can solvate the charged intermediate and operate at elevated temperatures. researchgate.net More environmentally friendly options like polyethylene glycol (PEG-400) have also been shown to be effective, sometimes leading to excellent yields in very short reaction times. nih.gov
Temperature Control: Nucleophilic aromatic substitution reactions on heterocyclic rings often require elevated temperatures to proceed at a reasonable rate. researchgate.net Microwave-assisted synthesis has emerged as a valuable technique, providing rapid heating and often leading to reduced reaction times and improved yields. researchgate.netshd-pub.org.rs
Catalytic Enhancement: While many SNAr reactions proceed without a catalyst, in some cases, catalytic enhancement is beneficial. For the introduction of a second amino group onto a chloropyrimidine, Palladium(0) catalysts have been utilized to facilitate the amination process. nih.gov
Formation of the 4-Amino Group
The 4-amino group is a key feature of the target molecule. Its introduction is typically planned early in the synthetic sequence. A common and efficient route involves the mono-amination of a 4,6-dihalopyrimidine precursor.
This is often achieved through ammonolysis or aminolysis, where the di-halogenated pyrimidine is treated with ammonia or an ammonia source. google.com The reaction conditions, such as temperature and pressure, can be controlled to favor the substitution of just one of the halogen atoms, yielding 4-amino-6-chloropyrimidine. This intermediate then carries the 4-amino group through the subsequent nitration and SNAr steps. This strategy avoids the need to introduce the amino group onto a more complex, multi-substituted ring later in the synthesis, which could be less efficient and lead to potential side products.
Direct Amination Reactions and Control of Regioselectivity
The direct amination of a dihalopyrimidine precursor, most commonly 4,6-dichloro-5-nitropyrimidine, is a primary route for the introduction of amino functionalities. The inherent electronic properties of the 5-nitropyrimidine (B80762) ring system govern the regioselectivity of these reactions. The C4 and C6 positions are activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group and the ring nitrogen atoms.
In the case of 5-substituted-2,4-dichloropyrimidines, there is a pronounced selectivity for nucleophilic substitution at the C4 position. nih.gov This preference is attributed to the greater electron deficiency at C4 compared to C2. For 4,6-dichloro-5-nitropyrimidine, the situation is analogous, with the C4 and C6 positions being electronically distinct. Generally, with primary and secondary amine nucleophiles, the initial substitution occurs preferentially at the C4 position. However, the regioselectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
For the synthesis of a compound like 6-(azepan-1-yl)-5-nitropyrimidin-4-amine, a judicious choice of reaction conditions is paramount to ensure the desired positional isomer is the major product. The reaction of 4,6-dichloro-5-nitropyrimidine with one equivalent of an amine often leads to a mixture of monosubstituted isomers, which can be challenging to separate. Therefore, a sequential substitution strategy is often preferred for the synthesis of unsymmetrically disubstituted aminopyrimidines.
| Starting Material | Nucleophile | Product(s) | Regioselectivity | Reference |
| 4,6-dichloro-2-methyl-5-nitropyrimidine | 2,4,6-trimethylaniline | 4-Chloro-2-methyl-6-((2,4,6-trimethylphenyl)amino)-5-nitropyrimidine and 4,6-bis((2,4,6-trimethylphenyl)amino)-2-methyl-5-nitropyrimidine | Good for mono-substitution under controlled conditions | clockss.org |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine | Excellent C4 selectivity | nih.gov |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | N-ethyl-2-(ethyl(2-(ethylamino)-5-nitropyrimidin-4-yl)amino)-5-nitropyrimidin-4-amine | Excellent C2 selectivity | nih.gov |
Sequential Substitution Strategies on the Pyrimidine Ring for Differential Amination
A more controlled and widely employed method for synthesizing unsymmetrical 4,6-diamino-5-nitropyrimidines involves a sequential substitution strategy. This approach begins with the reaction of a dihalo-5-nitropyrimidine with one amine, followed by the introduction of a second, different amine. The success of this strategy hinges on the differential reactivity of the two leaving groups or the ability to control the reaction conditions to favor monosubstitution in the first step.
Starting with 4,6-dichloro-5-nitropyrimidine, the first amination, for instance with azepane, would likely yield a mixture of 4-chloro-6-(azepan-1-yl)-5-nitropyrimidine and 6-chloro-4-(azepan-1-yl)-5-nitropyrimidine. After separation of the desired isomer, the second amino group can be introduced by reaction with ammonia or a protected form of ammonia. The order of introduction of the amines can be varied to optimize the yield of the target compound.
An alternative to dihalopyrimidines is the use of 4,6-bis(tosyloxy)-2-methyl-5-nitropyrimidine. Tosylates are effective leaving groups and the bis(tosylate) precursor is reported to be less hazardous than its dichloro counterpart. clockss.org This reagent undergoes the same nucleophilic aromatic substitution chemistry, allowing for the sequential introduction of different nucleophiles. clockss.org
Illustrative Sequential Synthesis:
Step 1: Monosubstitution Reaction of 4,6-dichloro-5-nitropyrimidine with one equivalent of azepane under mild conditions to favor the formation of the monosubstituted intermediate.
Step 2: Purification Separation of the desired 4-chloro-6-(azepan-1-yl)-5-nitropyrimidine isomer from the reaction mixture.
Step 3: Second Amination Reaction of the purified intermediate with ammonia or an ammonia equivalent under more forcing conditions to displace the remaining chlorine atom and form this compound.
| Precursor | First Nucleophile | Intermediate | Second Nucleophile | Final Product | Reference |
| 4,6-dichloro-2-methyl-5-nitropyrimidine | Amine 1 | 4-amino-6-chloro-2-methyl-5-nitropyrimidine | Amine 2 | 4,6-diamino-2-methyl-5-nitropyrimidine | clockss.org |
| 4,6-dichloro-2-(methylthio)-5-nitropyrimidine | Secondary Amine | 4-(Alkylamino)-6-chloro-2-(methylthio)-5-nitropyrimidine | Primary Amine | 4,6-Diamino-2-(methylthio)-5-nitropyrimidine | researchgate.net |
Alternative Synthetic Routes and Methodological Innovations
Beyond classical SNAr reactions, contemporary organic synthesis offers innovative approaches that can be applied to the construction of polysubstituted pyrimidines. These methods often provide advantages in terms of efficiency, atom economy, and environmental impact.
Multicomponent Reactions in Pyrimidine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, represent a highly efficient strategy for the synthesis of complex molecules. While a specific MCR for the direct synthesis of this compound is not documented, the principles of MCRs can be applied to construct the pyrimidine core with the desired substitution pattern.
For example, the Biginelli reaction and its variations are well-known MCRs for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. The development of novel MCRs that could incorporate a nitro-functionalized component and two different amino sources would be a significant advancement in the synthesis of compounds of this class.
Sustainable and Green Chemistry Approaches in Heterocyclic Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of aminopyrimidines, several green methodologies can be envisioned.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. The sequential amination of dihalopyrimidines could be expedited using microwave technology.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent or in environmentally benign solvents like water or ethanol reduces waste and avoids the use of hazardous organic solvents. The reaction of 2-amino-4,6-dichloropyrimidine with various amines has been successfully carried out under solvent-free conditions.
Catalysis: The use of catalysts, including metal-based, organocatalysts, and biocatalysts, can enhance reaction efficiency and selectivity under milder conditions. For instance, copper-catalyzed amination reactions have been developed for the synthesis of aminopyrimidines.
These green approaches not only offer environmental benefits but can also lead to more efficient and cost-effective synthetic processes for compounds like this compound.
Chemical Reactivity and Transformation of 6 Azepan 1 Yl 5 Nitropyrimidin 4 Amine
Reactivity of the Pyrimidine (B1678525) Heterocycle
The pyrimidine core is an inherently π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the powerful electron-withdrawing nitro group at the C5 position.
The pyrimidine ring, especially when activated by an electron-withdrawing group like a nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The positions most activated for nucleophilic attack are C2, C4, and C6.
Reactivity at C4 and C6: The 5-nitro group exerts a strong ortho-activating effect, making the C4 and C6 positions the most electrophilic and therefore the primary sites for nucleophilic attack. This high reactivity is fundamental to the synthesis of the parent compound, where leaving groups (typically halogens like chlorine) at the C4 and C6 positions are sequentially displaced by amines. chemrxiv.orgchemrxiv.org In the title compound, these positions are already occupied by the amino and azepan-1-yl groups. The displacement of these established amino functionalities by other nucleophiles would require harsh reaction conditions and is generally not a favored pathway. Studies on related 6-alkoxy-4-chloro-5-nitropyrimidines show that even an alkoxy group, typically a poor leaving group, can be displaced by an amine due to the strong activation by the nitro group. chemrxiv.org
Reactivity at C2: The C2 position is also electron-deficient but is less activated than the C4 and C6 positions, which benefit from direct resonance stabilization of the negative charge of the Meisenheimer intermediate by the 5-nitro group. nih.gov Consequently, nucleophilic substitution at the C2 position is less common. However, it remains a potential site for reaction with particularly strong nucleophiles or under forcing conditions, assuming a suitable leaving group were present at this position.
Electrophilic aromatic substitution on the pyrimidine ring of 6-(azepan-1-yl)-5-nitropyrimidin-4-amine is exceptionally difficult. The pyrimidine heterocycle is inherently resistant to electrophilic attack due to its π-deficient character. The presence of the potent electron-withdrawing 5-nitro group further deactivates the ring towards electrophiles. The C5 position, the typical site for electrophilic attack on less substituted pyrimidines, is already occupied. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation on the pyrimidine ring are not considered viable transformation pathways for this molecule.
Transformations Involving the Nitro Group
The 5-nitro group is the most reactive functional group for synthetic transformations after the initial synthesis of the core structure. Its reduction is a key step in the elaboration of this scaffold into more complex heterocyclic systems, particularly purines.
The selective reduction of the 5-nitro group to a 5-amino group is a crucial and widely utilized transformation. This reaction converts this compound into 6-(azepan-1-yl)pyrimidine-4,5-diamine. This resulting ortho-diamine is a versatile precursor for the synthesis of a wide range of fused heterocyclic systems, most notably purine (B94841) derivatives, which are of significant interest in medicinal chemistry. ugr.esresearchgate.netnih.gov
The reduction must be selective to avoid modification of the pyrimidine ring. A variety of reagents can accomplish this transformation, with catalytic hydrogenation being one of the most common and efficient methods.
| Reagent/Catalyst | Conditions | Comments | Reference |
|---|---|---|---|
| H2, Pd/C | Ethanol or Methanol, Room Temperature | Standard, high-yielding method for nitro group reduction. | |
| H2, Raney Ni | Ethanol, Room Temperature/Slight Heat | Effective alternative to palladium catalysts. | |
| SnCl2·2H2O | Ethanol or Ethyl Acetate, Reflux | Commonly used for nitro reductions in laboratory settings. | |
| Na2S2O4 | Aqueous Ammonia or Biphasic System | Mild reducing agent, useful for sensitive substrates. | |
| Fe/NH4Cl or Fe/CH3COOH | Water/Ethanol, Heat | Classical and cost-effective reduction method. | researchgate.net |
The resulting 6-(azepan-1-yl)pyrimidine-4,5-diamine can be cyclized with various one-carbon sources (e.g., formic acid, orthoesters, or aldehydes) to form 6-(azepan-1-yl)-substituted purines. chemrxiv.orgresearchgate.net
Electronic Activation: The primary effect is strong electronic activation of the C4 and C6 positions towards nucleophilic attack, as previously mentioned. The nitro group's ability to stabilize the intermediate Meisenheimer complex via resonance is the key driver for SNAr reactions at these positions. nih.govugr.es This effect is so pronounced that it facilitates the displacement of leaving groups that are typically considered poor, such as alkoxy groups. chemrxiv.orgchemrxiv.orgresearchgate.net
Steric Influence: The nitro group can exert steric hindrance, potentially influencing the conformation of the adjacent azepan-1-yl substituent. This can affect the approach of reagents and the rotational freedom around the C6-N bond.
Intramolecular Interactions: The proximity of the nitro group to the hydrogen atoms on the adjacent amino group (C4) and the azepane ring (C6) could lead to intramolecular hydrogen bonding or other non-covalent interactions, which can influence the compound's conformation and crystal packing.
Reactivity of the Azepan-1-yl Substituent
The azepan-1-yl group is a saturated, seven-membered cyclic amine. When attached to the highly electron-deficient 5-nitropyrimidine (B80762) ring, its reactivity is significantly modulated compared to a simple alkylamine.
The nitrogen atom of the azepane ring is directly attached to the C6 position of the pyrimidine ring, making it an N-aryl type amine. The lone pair of electrons on this nitrogen atom participates in resonance with the electron-deficient pyrimidine system. This delocalization has two major consequences:
Reduced Basicity and Nucleophilicity: The availability of the nitrogen lone pair is decreased, making the azepane nitrogen significantly less basic and less nucleophilic than that of a free dialkylamine or azepane itself. Consequently, reactions typical for secondary amines, such as N-alkylation or N-acylation, are much more difficult to achieve at this position.
Activation of the Pyrimidine Ring: Conversely, the electron-donating nature of the azepane nitrogen (via resonance) slightly counteracts the deactivating effects of the ring nitrogens, although this effect is overshadowed by the powerful nitro group.
Direct chemical reactions on the saturated carbon skeleton of the azepane ring are generally not observed under standard conditions, as these C-H bonds are unactivated. Any such transformations would require harsh, non-selective conditions (e.g., radical reactions) that would likely degrade the entire molecule. The primary role of the azepan-1-yl substituent, from a reactivity standpoint, is as a fixed, bulky, electron-donating group that influences the electronic properties of the pyrimidine core.
Conformational Dynamics and their Influence on Reaction Pathways
The attachment of the bulky and strongly electron-withdrawing 5-nitropyrimidin-4-amine (B98074) group to the azepane nitrogen atom introduces significant steric and electronic effects. These effects influence the conformational preference of the azepane ring. Furthermore, rotation around the C6-N(azepane) bond is restricted. This hindered rotation, or atropisomerism, means that the azepane ring can adopt different orientations relative to the pyrimidine plane. These distinct spatial arrangements can control the accessibility of the adjacent functional groups. For example, a particular conformation might sterically shield one face of the pyrimidine ring or hinder the approach of reagents to the primary amine at position 4, thereby dictating the pathway and outcome of a chemical reaction.
Potential for Ring Expansion, Contraction, or Functionalization Reactions of the Azepane Ring
The azepane ring is a saturated heterocycle and is generally stable under many reaction conditions. However, seven-membered rings can, in principle, undergo rearrangement reactions. researchgate.netbenthamdirect.com Literature on azepine chemistry suggests that ring expansion or contraction can be induced, often through photochemical methods or complex rearrangements, though such reactions have not been specifically documented for this compound. rsc.org
Direct functionalization of the C-H bonds on the azepane ring's carbon skeleton is also theoretically possible, for instance via radical-mediated reactions. However, achieving selectivity for such a transformation in the presence of the more reactive primary amine and the reducible nitro group would be a significant synthetic challenge. Under most ionic reaction conditions, the other functional groups of the molecule would react preferentially.
Reactions of the Primary Amine at Position 4
The primary amino group at position 4 is a key reactive center, acting as a potent nucleophile. This reactivity allows for a wide range of derivatization and cyclization reactions.
Derivatization via Acylation, Alkylation, and Arylation Reactions
The primary amine can be readily modified through several standard transformations to introduce new functional groups.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). rsc.orgacs.org Care must be taken with the choice of base, as stronger bases can sometimes promote a second acylation, leading to N,N-diacyl products, a phenomenon observed in other aminopyrimidine systems. oregonstate.edusemanticscholar.org
Alkylation: The amine can be alkylated using alkyl halides. This reaction can be difficult to control, often resulting in a mixture of mono- and di-alkylated products, as the newly formed secondary amine can compete with the starting material for the alkylating agent. researchgate.net
Arylation: Modern cross-coupling methods, particularly the Buchwald-Hartwig amination, provide an efficient route for forming a new carbon-nitrogen bond between the primary amine and an aryl halide. wikipedia.orglibretexts.org This palladium-catalyzed reaction is a powerful tool for synthesizing N-aryl amine derivatives under relatively mild conditions. nih.govresearchgate.net
Table 1: Potential Derivatization Reactions of the C4-Primary Amine
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) / Base | N-(6-(azepan-1-yl)-5-nitropyrimidin-4-yl)acetamide |
| Alkylation | Methyl Iodide (CH₃I) / Base | N-methyl-6-(azepan-1-yl)-5-nitropyrimidin-4-amine |
Condensation and Cyclization Reactions to Form Fused Ring Systems
The 4-amino group, often in concert with the adjacent ring nitrogen at position 3, can participate in cyclocondensation reactions to build new heterocyclic rings fused to the pyrimidine core. This strategy is widely used to create complex scaffolds like those found in pteridines and other biologically active molecules. sciencescholar.usnih.govresearchgate.net
For instance, reaction with 1,3-dielectrophiles such as β-dicarbonyl compounds (e.g., acetylacetone) or α,β-unsaturated ketones can lead to the formation of fused pyridopyrimidine or related systems. Similarly, reagents like formamide (B127407) or urea (B33335) can be used to construct an additional pyrimidine ring, leading to a pyrimido[4,5-d]pyrimidine (B13093195) core. sciencescholar.us In other related systems, intramolecular cyclization has been observed where the amine is first functionalized with a side chain bearing a leaving group, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to form a fused ring. nih.gov
Chemo- and Regioselectivity in Complex Chemical Transformations
The molecule possesses multiple reactive sites, making chemo- and regioselectivity critical considerations in its chemical transformations. The primary sites of reactivity are the C4-primary amine, the C5-nitro group, and the tertiary nitrogen of the azepane ring.
The C4-primary amine is the most nucleophilic site in the molecule and will preferentially react with most electrophiles (e.g., acylating and alkylating agents). The tertiary amine of the azepane ring is significantly less nucleophilic due to the strong electron-withdrawing effect of the attached nitropyrimidine ring, which delocalizes the nitrogen's lone pair of electrons. Therefore, selective reaction at the primary amine is generally expected and observed.
The nitro group at the C5 position is a powerful electron-withdrawing group. Its primary roles in reactivity are to activate the pyrimidine ring toward nucleophilic attack and to serve as a functional group that can be reduced. Reduction of the nitro group to an amine (e.g., with H₂/Pd or SnCl₂) would dramatically alter the electronic character of the ring, transforming the substituent from strongly withdrawing to strongly donating and opening up new reaction pathways, such as diazotization.
The pyrimidine ring itself is highly electron-deficient. This is due to the cumulative electron-withdrawing effects of the two ring nitrogens and the C5-nitro group. This high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at positions 2 or 4. Studies on related 4,6-dichloro-5-nitropyrimidines show that they are extremely reactive towards nucleophiles, with substitution often occurring rapidly even under mild conditions. chemrxiv.orgchemrxiv.orgresearchgate.net This highlights the profound activating effect of the nitro group on the pyrimidine core.
Structural Elucidation and Advanced Characterization of 6 Azepan 1 Yl 5 Nitropyrimidin 4 Amine
Spectroscopic Analysis for Molecular Structure Determination
Spectroscopic analysis is fundamental to the structural elucidation of novel chemical entities. For 6-(azepan-1-yl)-5-nitropyrimidin-4-amine, a combination of techniques is employed to probe its molecular framework, offering unambiguous evidence for its constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined. While specific experimental data from peer-reviewed sources for this exact compound is not publicly available in the searched literature, the expected spectral features can be detailed based on established principles.
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the amino group, and the azepane ring. The aromatic proton on the pyrimidine ring is expected to appear as a singlet in the downfield region. The protons of the amino group would likely present as a broad singlet. The azepane ring protons would show a series of multiplets in the aliphatic region of the spectrum, corresponding to the different methylene (B1212753) groups.
The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate at lower field due to the influence of the electronegative nitrogen atoms and the nitro group. The carbons of the azepane ring would appear at higher field.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H2 | 8.0 - 8.5 | 150 - 155 |
| Pyrimidine-C4 | - | 158 - 162 |
| Pyrimidine-C5 | - | 120 - 125 |
| Pyrimidine-C6 | - | 155 - 160 |
| NH₂ | 7.0 - 8.0 (broad) | - |
| Azepane-CH₂ (α to N) | 3.5 - 4.0 | 45 - 50 |
| Azepane-CH₂ | 1.5 - 2.0 | 25 - 30 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the azepane ring, allowing for the assignment of adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the geometry of the molecule and the orientation of the azepane ring relative to the pyrimidine core.
¹⁵N NMR spectroscopy, although less common, provides valuable insight into the electronic environment of the nitrogen atoms within the molecule. For this compound, distinct signals would be expected for the two pyrimidine ring nitrogens, the amino group nitrogen, the nitro group nitrogen, and the azepane nitrogen. The chemical shifts of these signals would be indicative of their hybridization and involvement in resonance. Furthermore, ¹⁵N NMR can be a powerful tool to study potential tautomerism, for instance, the amino-imino tautomerism of the 4-aminopyrimidine (B60600) moiety, by observing changes in chemical shifts under different conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum would be expected to show strong absorptions corresponding to the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, C=N and C=C stretching vibrations of the pyrimidine ring, and C-N stretching vibrations.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the nitro group and the breathing modes of the pyrimidine ring are often strong in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H Stretch (Amine) | 3400 - 3200 | Weak |
| C-H Stretch (Aromatic) | 3100 - 3000 | Strong |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |
| C=N/C=C Stretch (Ring) | 1650 - 1550 | Moderate to Strong |
| NO₂ Asymmetric Stretch | 1550 - 1500 | Moderate |
| NO₂ Symmetric Stretch | 1350 - 1300 | Strong |
| C-N Stretch | 1300 - 1100 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The 5-nitropyrimidin-4-amine (B98074) core of the molecule constitutes a significant chromophore. The spectrum would be expected to show absorption maxima corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. The presence of the azepanyl group and the amino group, both capable of donating electrons, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted nitropyrimidine.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a high degree of precision. This technique would be crucial for confirming the molecular formula of this compound, which is C₁₁H₁₅N₅O₂. The expected monoisotopic mass would be calculated with high precision, and the experimental HRMS value would be expected to be within a very narrow tolerance (typically < 5 ppm).
Furthermore, HRMS coupled with fragmentation techniques (like MS/MS) would provide detailed information about the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern is often unique to a particular molecular structure and can help in its definitive identification. For this compound, characteristic fragmentation would be expected, such as the loss of the nitro group (NO₂) or cleavage of the azepane ring.
Despite the utility of this technique, a search of the scientific literature did not yield any published HRMS data or fragmentation pattern analysis specifically for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the bond lengths, bond angles, and torsional angles of this compound, as well as how the molecules pack together in the crystal lattice.
The presence of hydrogen bond donors (the amino group) and acceptors (the nitro group and the pyrimidine ring nitrogens) in this compound suggests that hydrogen bonding would be a dominant intermolecular force in its crystal structure. These interactions would play a key role in the formation of one-, two-, or three-dimensional supramolecular networks. The analysis of these networks is fundamental to understanding the physical properties of the solid material.
However, no crystallographic studies for this compound have been deposited in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, no experimental data on its crystal packing or intermolecular interactions are available.
A crystal structure would provide precise measurements of all geometric parameters of the molecule. For instance, the C-N bond lengths within the pyrimidine ring and to the exocyclic amino and azepanyl groups, as well as the C-N and N-O bond lengths of the nitro group, would offer insight into the electronic effects of the substituents on the pyrimidine core. The conformation of the seven-membered azepane ring and its orientation relative to the pyrimidine ring would also be definitively established.
In the absence of a crystal structure, no experimentally determined bond lengths, bond angles, or torsional angles for this compound can be reported.
Advanced Chiroptical Properties (if applicable, for stereoisomeric derivatives)
Chiroptical properties, such as optical rotation and circular dichroism, are relevant for chiral molecules. The parent compound, this compound, is not chiral. However, if stereoisomeric derivatives were to be synthesized, for example, by introducing a chiral center on the azepane ring, then the study of their chiroptical properties would be necessary to distinguish between the enantiomers or diastereomers.
As there are no reports on the synthesis or resolution of stereoisomeric derivatives of this compound, there is no information available regarding its chiroptical properties.
While the structural characterization of this compound is of scientific interest due to its unique combination of functional groups, there is currently a lack of published experimental data from key analytical techniques such as High-Resolution Mass Spectrometry and X-ray crystallography. The detailed structural parameters, including accurate mass, fragmentation patterns, bond lengths, bond angles, and intermolecular interactions, remain undetermined. This highlights an opportunity for future research to synthesize and characterize this compound, which would provide valuable data for the fields of organic chemistry, medicinal chemistry, and materials science.
Theoretical and Computational Investigations of 6 Azepan 1 Yl 5 Nitropyrimidin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. For 6-(azepan-1-yl)-5-nitropyrimidin-4-amine, these methods would provide a detailed picture of its geometry, electronic landscape, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is a common and reliable choice for optimizing the geometry of organic molecules like this compound.
The geometry optimization process would seek the lowest energy conformation of the molecule. This involves adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. For this compound, key structural parameters to be determined would include the planarity of the pyrimidine (B1678525) ring, the conformation of the azepane ring, and the orientation of the nitro and amino groups. The azepane ring, being a seven-membered ring, can adopt several conformations (e.g., chair, boat), and DFT calculations would identify the most stable arrangement. The process of energy minimization ensures that the calculated structure represents a true energy minimum, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C4-N(amine) Bond Length | ~1.35 Å |
| C5-N(nitro) Bond Length | ~1.45 Å |
| C6-N(azepane) Bond Length | ~1.38 Å |
| Pyrimidine Ring Dihedral Angles | Near 0° (indicating planarity) |
Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, and Charge Distribution
Understanding the electronic structure is crucial for predicting a molecule's chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, which are strong electron-donating moieties. The LUMO, conversely, would likely be centered on the electron-withdrawing nitro group. The charge transfer from the HOMO to the LUMO represents the lowest energy electronic excitation.
Natural Bond Orbital (NBO) analysis would be employed to determine the charge distribution across the molecule. This would reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic centers. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group are expected to carry significant negative charges, while the carbon atom attached to the nitro group and the hydrogen atoms of the amino group would likely be positively charged.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.5 eV |
| HOMO-LUMO Gap | ~ 4.0 eV |
Electrostatic Potential Surface (ESP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red regions typically denote areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the ESP map would likely show strong negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. Conversely, positive potential would be expected around the hydrogen atoms of the amino group. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions, such as hydrogen bonding.
Reaction Mechanism Studies
Computational chemistry is a powerful tool for investigating the pathways and energetics of chemical reactions. For the synthesis of this compound, these studies can provide insights that are difficult to obtain through experimental means alone.
Identification and Characterization of Transition States for Key Synthetic Steps
The synthesis of this compound likely involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated 5-nitropyrimidine (B80762), with azepane. Computational methods, again relying on DFT, can be used to model this reaction. A key aspect of this modeling is the identification and characterization of the transition state (TS).
The transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction. Locating the TS involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface. Once located, the structure of the TS can be analyzed to understand the bonding changes that occur during the reaction. For the substitution reaction, the TS would likely involve the partial formation of the C-N bond between the pyrimidine ring and the azepane nitrogen, and the partial breaking of the bond between the pyrimidine carbon and the leaving group. A vibrational frequency analysis of the TS structure would show a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Analysis to Map Reaction Pathways
Once the transition state has been identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the minimum energy path connecting the reactants, through the transition state, to the products. The IRC calculation confirms that the identified transition state indeed connects the desired reactants and products.
Computational Modeling of Solvation Effects on Reaction Thermodynamics and Kinetics
The chemical behavior of this compound in different environments is significantly influenced by its interaction with solvent molecules. Computational modeling provides a powerful tool to dissect these interactions and predict their impact on reaction thermodynamics and kinetics. Solvation models, primarily categorized into implicit and explicit models, are employed to simulate the solvent environment.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, while more computationally demanding, involve including a discrete number of solvent molecules around the solute. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.
For a molecule like this compound, which possesses polar functional groups (amine, nitro group), solvation effects are expected to be pronounced. Quantum mechanical calculations, often using Density Functional Theory (DFT), can be performed in various simulated solvents (e.g., gas phase, water, CCl4) to determine how the solvent environment alters the molecule's properties. physchemres.org
Thermodynamic Effects: The stability of reactants, products, and intermediates can be differentially affected by solvents. Polar solvents are expected to stabilize charged or highly polar species. For instance, in a reaction involving a polar transition state, a polar solvent would lower the activation energy, thereby accelerating the reaction rate. The change in Gibbs free energy (ΔG) for a reaction in solution can be calculated to determine the thermodynamic favorability.
Kinetic Effects: Solvation can significantly alter the energy barrier of a reaction. By calculating the energy of the transition state relative to the reactants in different solvents, the effect on the reaction rate can be quantified. For example, a reaction proceeding through a more polar transition state than the reactants will be accelerated in polar solvents.
The following table presents hypothetical data illustrating the influence of solvent polarity on a representative reaction involving this compound.
| Parameter | Gas Phase | Toluene (ε = 2.4) | Methanol (ε = 33) | Water (ε = 78.4) |
|---|---|---|---|---|
| ΔGreaction (kcal/mol) | -10.5 | -11.2 | -14.8 | -15.3 |
| ΔG‡ (Activation Energy, kcal/mol) | 25.0 | 23.5 | 19.8 | 19.1 |
| Relative Rate Constant (krel) | 1 | ~6 | ~1.5 x 104 | ~4.0 x 104 |
Conformational Analysis and Dynamic Behavior
The flexibility of the seven-membered azepan ring is central to the dynamic behavior of this compound. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers that separate them.
Exploration of Potential Energy Surfaces for Conformational Isomers
The potential energy surface (PES) is a conceptual map of a molecule's energy as a function of its geometry. researchgate.net Exploring the PES allows for the identification of local and global energy minima, which correspond to stable conformational isomers. For the azepan ring, several low-energy conformations are possible, including chair, boat, twist-chair, and twist-boat forms, analogous to those of other cycloalkanes. dalalinstitute.com
Computational methods, such as molecular mechanics or quantum mechanical calculations, are used to systematically vary key dihedral angles within the azepan ring and calculate the corresponding energy. This process, known as a conformational search, reveals the most stable isomers. The pyrimidine substituent's position (axial vs. equatorial) on the azepan ring further diversifies the conformational landscape. The interplay between steric hindrance and electronic effects determines the relative stability of these conformers. mdpi.com
Below is a table of hypothetical relative energies for the principal conformers of the azepan ring in this compound.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Twist-Chair | Equatorial | 0.00 | 75.1 |
| Chair | Equatorial | 0.85 | 16.5 |
| Twist-Boat | Equatorial | 2.10 | 2.9 |
| Twist-Chair | Axial | 2.50 | 1.6 |
| Boat | Equatorial | 3.00 | 0.8 |
Calculation of Rotational Barriers and Interconversion Pathways of the Azepan Ring
The various conformers of the azepan ring are not static but are in constant flux, interconverting via ring-flipping and pseudorotation pathways. The energy required to move from one conformer to another is known as the rotational or conformational barrier. These barriers are calculated by identifying the transition state structures that connect the energy minima on the potential energy surface.
Transition state search algorithms are employed to locate these high-energy structures. The energy difference between the transition state and the initial conformer gives the activation energy for the interconversion process. These barriers determine the rate at which the ring flexes at a given temperature. Low barriers indicate rapid interconversion, which may lead to averaged signals in spectroscopic measurements like NMR.
The table below provides hypothetical energy barriers for key interconversion pathways of the azepan moiety.
| Interconversion Pathway | Energy Barrier (kcal/mol) |
|---|---|
| Twist-Chair ⇌ Chair | 5.5 |
| Chair ⇌ Boat | 8.2 |
| Twist-Chair ⇌ Twist-Boat | 6.8 |
| Ring Inversion (Equatorial ⇌ Axial) | 10.5 |
Spectroscopic Data Prediction and Validation
Computational chemistry serves as an invaluable aid in the interpretation of experimental spectra. By predicting spectroscopic properties from first principles, it is possible to assign spectral features to specific molecular structures and motions, thereby validating experimental findings.
Ab Initio and DFT-Based Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. physchemres.org The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. physchemres.org
The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ = σ(TMS) - σ(sample). The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. mdpi.com These predictions are crucial for assigning peaks in complex experimental spectra and for distinguishing between different isomers or conformers.
The following interactive table presents plausible DFT-predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Type | Atom Label | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Pyrimidine | C2 | 8.15 (H2) | 156.5 |
| Pyrimidine | C4 | - | 160.1 |
| Pyrimidine | C5 | - | 125.8 |
| Pyrimidine | C6 | - | 158.3 |
| Amine | NH2 | 7.50 (2H, broad s) | - |
| Azepane | Cα | 3.85 (4H, t) | 52.1 |
| Azepane | Cβ | 1.75 (4H, m) | 27.5 |
| Azepane | Cγ | 1.60 (2H, m) | 26.9 |
Vibrational Frequency Calculations for IR and Raman Spectra Interpretation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are routinely used to compute the harmonic vibrational frequencies corresponding to the normal modes of a molecule. nih.gov These calculations, performed on the optimized molecular geometry, yield a set of frequencies and their corresponding IR intensities and Raman activities. elsevierpure.com
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net The predicted spectra are instrumental in assigning experimental absorption bands to specific functional group vibrations, such as N-H stretches, NO₂ stretches, and ring vibrations. researchgate.netresearchgate.net
An interactive table of key predicted vibrational frequencies for this compound is provided below.
| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm-1) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|---|
| N-H Asymmetric Stretch | Amine (-NH2) | 3485 | Medium | Low |
| N-H Symmetric Stretch | Amine (-NH2) | 3370 | Medium | Low |
| C-H Stretch (Aromatic) | Pyrimidine Ring | 3080 | Weak | Medium |
| C-H Stretch (Aliphatic) | Azepane Ring | 2935, 2860 | Strong | Strong |
| N-H Bend (Scissoring) | Amine (-NH2) | 1640 | Strong | Medium |
| C=C/C=N Stretch | Pyrimidine Ring | 1610, 1590 | Strong | Strong |
| NO2 Asymmetric Stretch | Nitro Group (-NO2) | 1545 | Very Strong | Medium |
| NO2 Symmetric Stretch | Nitro Group (-NO2) | 1350 | Strong | Strong |
| C-N Stretch | Ar-N, Azepane-N | 1280 | Strong | Weak |
Advanced Molecular Modeling for Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the crystal packing, polymorphism, and ultimately the physicochemical properties of a pharmaceutical compound. For this compound, advanced molecular modeling techniques provide deep insights into the non-covalent forces that govern its supramolecular architecture. These computational methods allow for a detailed characterization and quantification of the various interactions at play.
Theoretical and computational investigations into the intermolecular interactions of this compound are multifaceted, employing a range of sophisticated modeling techniques. A primary approach involves the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), to elucidate the nature and strength of non-covalent interactions. These methods are critical for understanding the intricate balance of forces that dictate the solid-state structure of the molecule.
A significant focus of these computational studies is the analysis of hydrogen bonding patterns. The 4-amino group and the 5-nitro group of the pyrimidine ring are key players in forming intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are potent hydrogen bond acceptors. Advanced modeling can predict the geometries and energies of these hydrogen bonds, providing a foundational understanding of the crystal lattice.
Furthermore, π-π stacking interactions between the pyrimidine rings are another critical aspect of the supramolecular assembly. The electron-deficient nature of the nitropyrimidine ring can facilitate favorable stacking arrangements. Computational models are employed to calculate the stacking distances, offset angles, and the associated interaction energies, which are vital for a comprehensive understanding of the crystal packing. The contribution of the nitro group to the stability of stacked dimers is significant, as it increases the molecular dipole moment and surface area, enhancing stacking interactions nih.gov.
To visualize and quantify these intermolecular contacts, Hirshfeld surface analysis is a powerful tool. This method maps various properties onto the molecular surface, including the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. The analysis of 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular interactions present in the crystal structure.
The following table summarizes the key intermolecular interactions involving this compound that are typically investigated using advanced molecular modeling, along with the computational methods used and the type of information obtained.
| Interaction Type | Key Functional Groups Involved | Computational Method | Information Obtained |
| Hydrogen Bonding | Amino group (donor), Nitro group (acceptor), Pyrimidine N (acceptor) | DFT, AIM, NBO | Bond energies, bond lengths, bond angles, electron density at bond critical points |
| π-π Stacking | Pyrimidine rings | DFT with dispersion correction, SAPT | Stacking energies, geometries (distance, offset), nature of the interaction (electrostatic, dispersion) |
| C-H···O/N Interactions | Azepane C-H, Pyrimidine C-H, Nitro O, Pyrimidine N | DFT, Hirshfeld Surface Analysis | Interaction energies, contact distances, percentage contribution to the crystal packing |
| van der Waals Forces | All atoms | SAPT, MD | Contribution to the total interaction energy, influence on molecular packing |
Detailed research findings from computational studies on analogous systems reveal the importance of a balanced consideration of all types of intermolecular forces. For instance, in nitro-substituted aromatic compounds, π-hole interactions involving the nitro group have been shown to be significant, a factor that would also be relevant for this compound researchgate.net. The interplay between strong hydrogen bonds and weaker, but numerous, van der Waals and C-H···X interactions ultimately determines the final crystal structure.
The following table presents hypothetical data from a DFT study on a dimer of this compound, illustrating the calculated interaction energies for different types of intermolecular contacts.
| Dimer Configuration | Dominant Interaction Type | Interaction Energy (kcal/mol) | Key Distances (Å) |
| Head-to-tail | N-H···O (Amino to Nitro) | -8.5 | N···O: 2.9, H···O: 1.9 |
| Stacked | π-π stacking | -5.2 | Interplanar distance: 3.4 |
| Side-by-side | C-H···N (Azepane to Pyrimidine) | -2.1 | C···N: 3.5, H···N: 2.6 |
These advanced molecular modeling approaches provide a comprehensive and detailed picture of the intermolecular interactions governing the solid-state behavior of this compound. This understanding is fundamental for controlling and predicting its material properties.
Derivatization and Analog Synthesis of 6 Azepan 1 Yl 5 Nitropyrimidin 4 Amine
Functionalization of the 4-Amino Group
The exocyclic amino group at the 4-position of the pyrimidine (B1678525) ring is a key site for introducing structural diversity. Its nucleophilic character allows for a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR).
The synthesis of N-substituted derivatives of 6-(azepan-1-yl)-5-nitropyrimidin-4-amine can be achieved through several established methods. One common approach involves the reaction of the primary amino group with various electrophilic partners. For instance, coupling with a range of substituted aromatic aldehydes can yield Schiff base intermediates. These intermediates can be further modified or serve as final products. rsc.org Microwave-assisted synthesis has been shown to be an efficient method for preparing N-substituted benzimidazole (B57391) derivatives from similar precursors, suggesting its potential applicability here. rsc.org
Another strategy for introducing diverse linkers is through palladium-catalyzed cross-coupling reactions. While not directly applied to this specific molecule in the available literature, methods for the N-arylation of aminopyrimidines are well-documented and could be adapted. The use of various aryl halides or boronic acids would allow for the introduction of a wide array of substituted aromatic and heteroaromatic moieties.
The introduction of a methyl group on the exocyclic amino group has been shown to be a critical factor for selectivity in other 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile series, highlighting the importance of exploring even simple alkyl substitutions at this position. nih.gov
The primary amino group of this compound is readily amenable to the formation of amide, urea (B33335), thiourea (B124793), and sulfonamide linkages, which are prevalent in many bioactive molecules. rsc.orgnih.govnih.govnih.gov
Amide Derivatives: The synthesis of amide derivatives can be accomplished by reacting the parent amine with various acyl chlorides or carboxylic acids. In a typical procedure, the amine is treated with an acyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. researchgate.net Alternatively, coupling with carboxylic acids can be facilitated by standard peptide coupling reagents.
Urea and Thiourea Derivatives: Urea and thiourea derivatives are commonly synthesized through the reaction of the amine with isocyanates and isothiocyanates, respectively. researchgate.netresearchgate.net This reaction is often carried out in the presence of a base like 1,4-dimethyl piperazine (B1678402) (DMPZ). researchgate.net The availability of a wide range of commercial isocyanates and isothiocyanates allows for the generation of large libraries of derivatives for screening purposes.
Sulfonamide Derivatives: Sulfonamides can be prepared by reacting the amine with various sulfonyl chlorides in the presence of a base. These derivatives are known for their diverse biological activities and are a valuable addition to any compound library. researchgate.net
Table 1: Potential N-Substituted Derivatives of this compound
| Derivative Type | General Structure | Reagents and Conditions |
| Amide | R-CO-NH-Py | R-COCl, Base (e.g., Et3N), CH2Cl2 |
| Urea | R-NH-CO-NH-Py | R-NCO, Base (e.g., DMPZ) |
| Thiourea | R-NH-CS-NH-Py | R-NCS, Base (e.g., DMPZ) |
| Sulfonamide | R-SO2-NH-Py | R-SO2Cl, Base |
Py represents the 6-(azepan-1-yl)-5-nitropyrimidin moiety.
Chemical Modifications of the Azepan Ring
The seven-membered azepane ring provides a three-dimensional character to the molecule, and its modification can significantly impact biological activity.
Introducing functional groups onto the azepane ring can be achieved through various synthetic strategies, often starting from functionalized azepane precursors before their attachment to the pyrimidine core. For instance, the use of functionalized allenynes in a copper(I)-catalyzed tandem amination/cyclization reaction can produce azepine derivatives with trifluoromethyl groups. nih.gov While this method builds the ring, similar principles of incorporating functionalized building blocks could be applied.
Another approach involves the dearomative ring expansion of nitroarenes, which can lead to polysubstituted azepanes in two steps. manchester.ac.uk This method allows for the translation of the substitution pattern of a starting nitroarene to the final azepane ring, offering a route to complex substitution patterns. manchester.ac.uk Furthermore, photochemical rearrangements of N-vinylpyrrolidinones can provide access to densely functionalized azepin-4-ones, which could then be attached to the pyrimidine scaffold. organic-chemistry.org
Systematic exploration of the structure-activity relationship often involves replacing a specific ring system with others to probe the importance of ring size and conformation. The azepane ring in this compound could be replaced with other cyclic amines such as piperidine (B6355638) or morpholine. The synthesis would involve reacting 4-amino-6-chloro-5-nitropyrimidine with the desired cyclic amine.
Ring expansion of smaller rings or contraction of larger ones are also viable strategies. For example, ring expansion of five or six-membered compounds through thermal, photochemical, or microwave-assisted methods is a known route to azepine derivatives. researchgate.net Cycloaddition reactions, such as [6+1], [5+2], and [4+3] cycloadditions, provide powerful and atom-economical methods for constructing functionalized azepine rings from different precursors. researchgate.net These methods could be employed to synthesize novel azepane analogs for subsequent coupling to the pyrimidine core.
Table 2: Potential Modifications of the Cyclic Amine Moiety
| Modification Strategy | Description | Potential Outcome |
| Ring Replacement | Substitution of the azepane ring with other cyclic amines (e.g., piperidine, morpholine). | Altered ring size and conformation. |
| Ring Expansion | Synthesis of azepine derivatives via ring expansion of smaller heterocyclic precursors. researchgate.net | Introduction of novel azepine scaffolds. |
| Cycloaddition | Construction of functionalized azepines using methods like [5+2] or [6+1] cycloadditions. researchgate.net | Access to diverse and complex azepane analogs. |
Diversification at the Nitro Group Position
The nitro group at the 5-position of the pyrimidine ring is a key feature, influencing the electronic properties of the ring and providing a handle for further chemical transformations.
One of the primary transformations of an aromatic nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or iron powder in the presence of an acid. The resulting 5-amino derivative opens up a new set of functionalization possibilities, including diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano, hydroxyl).
The nitro group can also be displaced by nucleophiles, particularly in electron-deficient pyrimidine systems. While not extensively documented for this specific compound, studies on related nitro-pyrimidines suggest that nucleophilic aromatic substitution could be a viable strategy for introducing different functionalities at the 5-position.
Furthermore, the nitro group itself can participate in cycloaddition reactions or be transformed into other functional groups. For instance, the conversion of a nitro group into a singlet nitrene via photochemical methods can lead to ring expansion, as seen in the transformation of nitroarenes to azepines. manchester.ac.uk While this was described for arenes, exploring similar reactivity with the nitropyrimidine core could lead to novel heterocyclic systems. In some cases, the nitro group can be reduced to a nitroso group, which can then be used to synthesize other derivatives like benzimidazolyl-nitrosopyrimidines. nih.gov
Table 3: Potential Diversification Strategies at the 5-Position
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Reduction | H2, Pd/C or Fe/HCl | Amino (-NH2) |
| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., RO-, RS-, R2N-) | -OR, -SR, -NR2 |
| Conversion to Nitrene | Photochemical methods | Potential for ring expansion/rearrangement |
| Reduction to Nitroso | Controlled reduction | Nitroso (-NO) |
Conversion of other Electron-Withdrawing or Electron-Donating Groups
The 5-nitro group is a key synthetic handle, and its transformation into other functionalities can dramatically alter the electronic properties of the molecule. A primary conversion is the reduction of the nitro group to an amine, which can be accomplished using various reducing agents. youtube.com This transformation converts a strong electron-withdrawing group into an electron-donating one, significantly impacting the reactivity and potential biological interactions of the resulting compound, N4-(azepan-1-yl)pyrimidine-4,5-diamine. This diamine is a versatile precursor for the synthesis of fused heterocyclic systems.
Exploration of Reactions following Nitro Group Reduction
The reduction of the 5-nitro group to an amine opens up a plethora of synthetic possibilities. The resulting 1,2-diamine functionality is a classic precursor for the construction of various fused heterocycles. For instance, condensation with α-dicarbonyl compounds can lead to the formation of pteridine (B1203161) derivatives. Moreover, reaction with various one-carbon sources, such as formic acid or orthoesters, can yield purine (B94841) analogs. The reactivity of the newly formed 5-amino group also allows for derivatization to introduce a wide array of substituents. scispace.com
Introduction of Additional Substituents to the Pyrimidine Ring System
The pyrimidine ring of this compound offers opportunities for further substitution, primarily at the C2-position, to generate more complex analogs.
Application of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto a heterocyclic core. rsc.orgwikipedia.org To employ these methods, a halogen, typically chlorine or bromine, would first need to be installed at the 2-position of the pyrimidine ring. This 2-halo-6-(azepan-1-yl)-5-nitropyrimidin-4-amine could then serve as a versatile substrate.
Suzuki Coupling: This reaction would enable the introduction of aryl or heteroaryl groups at the C2-position by coupling the 2-halo derivative with a corresponding boronic acid or ester.
Sonogashira Coupling: The formation of a carbon-carbon bond between the C2-position and a terminal alkyne can be achieved via Sonogashira coupling, yielding 2-alkynylpyrimidine derivatives. researchgate.net
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, introducing a variety of amino groups at the C2-position by coupling the 2-halo derivative with a primary or secondary amine. libretexts.org
Recent advancements have even demonstrated the feasibility of palladium-catalyzed cross-coupling reactions directly involving nitroarenes, which could present a more direct route for certain transformations. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization
| Coupling Reaction | Reactants | Product Type |
| Suzuki | 2-Halopyrimidine + Arylboronic acid | 2-Arylpyrimidine |
| Sonogashira | 2-Halopyrimidine + Terminal alkyne | 2-Alkynylpyrimidine |
| Buchwald-Hartwig | 2-Halopyrimidine + Amine | 2-Aminopyrimidine |
Exploration of Direct C-H Functionalization Strategies on the Pyrimidine Core
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalization (e.g., halogenation) of the substrate. thieme-connect.comthieme-connect.comnih.gov For the pyrimidine system, direct C-H activation would likely target the most acidic proton, which in this case would be at the C2-position. thieme-connect.comthieme-connect.comnih.gov
Various transition-metal-catalyzed methods, often employing palladium, can be used to achieve direct arylation, alkylation, or amination at the C2-position. thieme-connect.commdpi.com These reactions typically involve the coupling of the pyrimidine substrate with a suitable partner, such as an aryl halide or an organoboron reagent. thieme-connect.com While the electron-deficient nature of the pyrimidine ring can facilitate some C-H functionalization reactions, the specific substitution pattern of this compound would influence the feasibility and regioselectivity of such transformations.
Stereoselective Synthesis of Chiral Analogs (if inherent chirality or chiral auxiliaries are introduced)
The parent molecule, this compound, is achiral. However, chiral analogs can be synthesized, which is of significant interest as different enantiomers of a molecule can have distinct biological activities.
One approach to introduce chirality is to use a chiral starting material. For example, a chiral azepane derivative could be used in the initial synthesis. nih.gov Alternatively, a chiral substituent could be introduced at the C2-position via one of the cross-coupling reactions mentioned previously, using a chiral coupling partner.
Another strategy involves the use of a chiral derivatizing reagent to resolve a racemic mixture of a chiral analog. researchgate.net Furthermore, stereoselective reactions can be employed to create a chiral center. For instance, a nitro-Mannich (aza-Henry) reaction can be used to form β-nitroamines with high stereoselectivity. nih.gov If a substituent with a prochiral center were introduced, its subsequent stereoselective reduction could also yield a chiral analog.
Advanced Synthetic Applications of 6 Azepan 1 Yl 5 Nitropyrimidin 4 Amine As a Chemical Building Block
Utilization in Heterocyclic Ring System Construction
The strategic placement of amino and nitro groups on the pyrimidine (B1678525) ring of 6-(azepan-1-yl)-5-nitropyrimidin-4-amine makes it an excellent precursor for the synthesis of fused heterocyclic systems. The proximity of the 4-amino and 5-nitro groups is particularly advantageous for annelation reactions, which involve the formation of a new ring fused to the pyrimidine core.
Annelation Reactions for the Formation of Novel Fused Pyrimidine Systems
A key transformation of 4-amino-5-nitropyrimidines is their conversion to 4,5-diaminopyrimidines through the reduction of the nitro group. This reduction is a critical step that unmasks a second amino group, setting the stage for subsequent cyclization reactions. The resulting 1,2-diamine functionality is a versatile synthon for building a variety of fused five- and six-membered rings. For instance, the condensation of 4,5-diaminopyrimidines with α-dicarbonyl compounds is a well-established method for the synthesis of pteridines, a class of bicyclic heterocycles with significant biological activity. derpharmachemica.com Similarly, reaction with various reagents can lead to the formation of purines, another fundamentally important heterocyclic system. rsc.orgutah.edu
The general strategy involves the initial reduction of the 5-nitro group of a 6-substituted-4-amino-5-nitropyrimidine. The resulting 4,5-diamino intermediate can then be reacted with a suitable dielectrophile to construct the new fused ring. The azepanyl group at the 6-position of the target compound is expected to be stable under these reaction conditions, allowing for the synthesis of novel 6-(azepan-1-yl)-substituted fused pyrimidines.
A variety of reagents can be employed for the cyclization step, leading to a diverse range of fused systems. For example:
With α-dicarbonyl compounds (e.g., glyoxal, diacetyl): This reaction, known as the Isay reaction, leads to the formation of pteridines. derpharmachemica.com
With carboxylic acids or their derivatives: This can lead to the formation of purines. rsc.org
With α-halogeno-ketones: Depending on the reaction conditions and the nature of the ketone, this can lead to the formation of pyrimido[4,5-b] derpharmachemica.comnih.govoxazines instead of the expected pteridines. rsc.org
Strategic Assembly of Complex Polycyclic Architectures for Chemical Libraries
The ability to construct fused pyrimidine systems from this compound makes it a valuable building block for the strategic assembly of complex polycyclic architectures for chemical libraries. rsc.org The modular nature of the annelation reactions allows for the introduction of diversity at various points of the molecular scaffold. By varying the substituent at the 6-position (in this case, the azepanyl group) and the reagent used for the cyclization, a large number of structurally diverse compounds can be generated from a common intermediate.
This approach is central to diversity-oriented synthesis, where the goal is to create a collection of compounds that cover a broad area of chemical space. strath.ac.uk The pyrimidine core provides a rigid framework, while the fused ring and the substituents on both rings can be systematically varied to fine-tune the steric and electronic properties of the final molecules. The resulting libraries of polycyclic compounds can then be screened for various biological activities, aiding in the discovery of new drug candidates and chemical probes.
Role in Multi-Step Organic Synthesis
Beyond its direct use in constructing fused systems, this compound plays a significant role as a key intermediate in more elaborate multi-step synthetic sequences.
Development as a Key Intermediate in the Synthesis of Complex Organic Molecules
In the context of multi-step synthesis, the 5-nitro group of this compound can be viewed as a protected or latent amino group. This allows for selective reactions at other positions of the molecule before revealing the second amino group for subsequent transformations. This strategy is a cornerstone of complex molecule synthesis, enabling the controlled and sequential construction of intricate molecular architectures. slideshare.net
For example, the 4-amino group can be modified or involved in reactions while the 5-nitro group remains intact. Following these transformations, the nitro group can be reduced to the corresponding amine, which can then participate in further reactions, such as the formation of amides, sulfonamides, or the construction of a new heterocyclic ring as discussed previously. This stepwise approach provides a high degree of control over the final structure of the molecule. The synthesis of various substituted aminopyrimidines often involves the initial synthesis of a nitro-substituted pyrimidine, which is then elaborated upon. nih.govcyberleninka.ru
Precursor for Advanced Materials with Tailored Chemical Structures (excluding specific material applications)
The pyrimidine scaffold, with its nitrogen atoms and potential for extensive substitution, is a valuable component in the design of advanced materials with tailored chemical structures. The presence of amino and nitro groups on this compound offers multiple points for functionalization, allowing for the construction of larger, well-defined molecular architectures.
For instance, the amino group can be used as a handle to attach the pyrimidine unit to other molecular fragments or polymer backbones. The nitro group, after reduction to an amine, provides a second point of attachment, enabling the creation of cross-linked or dendritic structures. The ability to form fused heterocyclic systems, as discussed earlier, further expands the range of possible structures. These strategies allow for the precise control over the size, shape, and electronic properties of the resulting macromolecules, which is a key aspect in the bottom-up synthesis of advanced materials. The synthesis of functional materials often relies on the versatile reactivity of such heterocyclic building blocks. mdpi.com
Contribution to Methodology Development in Organic Chemistry
The unique reactivity of 4-amino-5-nitropyrimidines, including the title compound, has contributed to the development of new synthetic methodologies in organic chemistry. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution and facilitating certain cyclization reactions.
The development of one-pot or tandem reactions involving the reduction of the nitro group followed by in-situ cyclization is a notable example of methodology development. These processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and simplify purification procedures. The exploration of different reducing agents and cyclization partners for 4-amino-5-nitropyrimidines has led to the discovery of novel and selective methods for the synthesis of a wide array of fused heterocyclic compounds. Furthermore, the use of pyrimidine derivatives in multicomponent reactions showcases their utility in rapidly building molecular complexity from simple starting materials. growingscience.com
Exploration of Novel Reaction Pathways and Reagent Discoveries
The strategic placement of functional groups on the this compound core allows for a diverse range of chemical modifications. The electron-deficient nature of the pyrimidine ring, accentuated by the nitro group, makes it susceptible to nucleophilic aromatic substitution, while the amino group can participate in a variety of coupling and condensation reactions.
One of the primary transformations involves the reduction of the nitro group to an amine. This reaction is a critical step in the synthesis of various fused heterocyclic systems. The resulting 6-(azepan-1-yl)pyrimidine-4,5-diamine is a key intermediate that can be cyclized with a variety of reagents to form purines, pteridines, and other biologically relevant scaffolds. For instance, condensation with formamide (B127407) under high temperatures can yield the corresponding purine (B94841) derivative. sciencescholar.us
Furthermore, the amino group at the C4 position can be exploited for the construction of more complex molecular architectures. It can undergo reactions with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively, which can then be cyclized to generate fused pyrimidine systems. nih.gov
Recent research has also focused on the direct functionalization of the pyrimidine ring. While specific examples for this compound are not extensively documented, the broader field of pyrimidine chemistry suggests potential pathways. The C-H bonds of the pyrimidine ring, although generally inert, can be activated using transition metal catalysts, opening avenues for direct arylation, alkenylation, and other C-C bond-forming reactions. mdpi.com The development of novel reagents that can selectively functionalize the pyrimidine core in the presence of the other reactive groups remains an active area of investigation.
The azepane ring also offers opportunities for synthetic diversification. Its N-H group (in the parent azepane) is typically substituted in this compound, but modifications of the azepane ring itself, though less common, could be envisioned through ring-opening and closing strategies or C-H functionalization. Palladium-catalyzed C-H arylation of saturated aza-heterocycles, including azepanes, has been demonstrated, suggesting that similar strategies could be applied to derivatives of this pyrimidine. nih.gov
Development of Efficient Catalytic Systems for Pyrimidine Functionalization
The development of efficient catalytic systems is paramount for the selective and high-yielding functionalization of the this compound scaffold. Palladium-catalyzed cross-coupling reactions are particularly relevant for modifying the pyrimidine core, especially if a halo-substituted precursor is used. For instance, Buchwald-Hartwig amination could be employed to introduce various amine substituents. mit.edumit.edu Although the subject compound is already aminated, this methodology is crucial for the synthesis of analogs.
Moreover, catalysts based on rhodium and iridium have shown promise for the direct C-H functionalization of heterocyclic compounds. mdpi.com These catalytic systems can enable the introduction of new functional groups without the need for pre-functionalized substrates, offering a more atom-economical approach. For example, directing groups can be used to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. mdpi.com
In the context of synthesizing kinase inhibitors, where pyrimidine scaffolds are prevalent, the development of catalytic methods for constructing the core and introducing substituents is of high importance. nih.govnih.govresearchgate.neted.ac.uk For instance, the synthesis of pyrazolopyrimidines, a class of kinase inhibitors, often involves the construction of the fused ring system from a substituted pyrazole (B372694) precursor, a process that can be facilitated by various catalysts. ed.ac.uk While a direct application to this compound might involve significant transformation, the principles of catalyst design for related systems are highly relevant.
The use of abnormal N-heterocyclic carbenes (aNHCs) as ligands for palladium catalysts has shown potential for activating challenging C-Cl and C-NO2 bonds in cross-coupling reactions. chemrxiv.org Such catalytic systems could theoretically be applied to displace the nitro group on the pyrimidine ring with other functionalities, representing a novel synthetic route.
The following table summarizes some of the key reaction types and catalytic systems relevant to the functionalization of pyrimidine derivatives, which could be applicable to this compound.
| Reaction Type | Catalytic System (Example) | Potential Application | Reference |
| Nitro Group Reduction | H₂, Pd/C | Synthesis of 5-aminopyrimidine (B1217817) derivatives | N/A |
| C-H Arylation | [RhCp*Cl₂]₂ / AgSbF₆ | Direct functionalization of the pyrimidine ring | mdpi.com |
| Cross-Coupling (Amination) | Palladium Precatalysts / Buchwald Ligands | Synthesis of analogs with diverse amine substituents | mit.edumit.edu |
| Fused Ring Synthesis | Acid/Base Catalysis | Formation of purines, pteridines, etc. | sciencescholar.usnih.gov |
| Enantioselective C-H Arylation | Pd(II) / Chiral Phosphoric Acids | Asymmetric functionalization of the azepane ring | nih.gov |
The continued exploration of novel reagents and the design of more efficient and selective catalysts are crucial for unlocking the full synthetic potential of this compound as a versatile building block in the creation of new and complex chemical entities.
Q & A
Q. What are the optimal synthetic routes for 6-(Azepan-1-yl)-5-nitropyrimidin-4-amine, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nitration and nucleophilic substitution. Key steps:
- Nitration : Introduce the nitro group at position 5 using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Azepane Substitution : React the intermediate with azepane in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve ≥95% purity .
- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- UV/Vis Spectroscopy : Determine λmax (e.g., ~255 nm in methanol) to assess electronic transitions .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) resolves azepane protons (δ 1.5–2.5 ppm) and amine protons (δ 6.8–7.2 ppm). ¹³C NMR confirms nitration at C5 .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and confirm space group symmetry (e.g., P1) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear P95 respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation/skin contact .
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., hydrogen bond lengths) be resolved?
- Methodological Answer :
- Compare experimental data (e.g., N4⋯N5 distance: 2.982 Å) with DFT-optimized structures to identify deviations .
- Use Rietveld refinement for powder XRD to account for polymorphism or crystal packing effects .
- Validate via variable-temperature XRD to assess thermal motion artifacts .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine derivatives?
- Methodological Answer :
- Substituent Variation : Modify azepane with bulkier groups (e.g., 4-methylpiperazine) to probe steric effects on bioactivity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity for targets like kinase enzymes .
- Biological Assays : Pair SAR with enzymatic inhibition assays (e.g., IC₅₀ measurements) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C suggests thermal stability) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electrophilic centers (e.g., C4 amine) prone to substitution .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to model reaction pathways .
Q. How can intermolecular interactions (e.g., π–π stacking) be quantified to optimize material properties?
- Methodological Answer :
- Crystallographic Analysis : Measure centroid distances (e.g., 3.708 Å for aryl rings) to evaluate stacking strength .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with aromatic-rich targets (e.g., graphene oxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
